4-nitroso-N-(pyridin-2-yl)benzenesulfonamide

描述

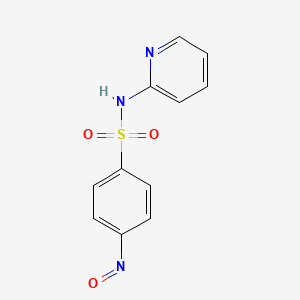

4-Nitroso-N-(pyridin-2-yl)benzenesulfonamide is a sulfonamide derivative featuring a nitroso (-NO) group at the para position of the benzene ring and a pyridin-2-yl substituent on the sulfonamide nitrogen. This compound belongs to a broader class of N-(pyridin-2-yl)benzenesulfonamides, which are studied for their diverse biological and chemical properties. The nitroso group imparts unique electronic and steric characteristics, influencing reactivity, solubility, and interactions with biological targets .

属性

分子式 |

C11H9N3O3S |

|---|---|

分子量 |

263.27 g/mol |

IUPAC 名称 |

4-nitroso-N-pyridin-2-ylbenzenesulfonamide |

InChI |

InChI=1S/C11H9N3O3S/c15-13-9-4-6-10(7-5-9)18(16,17)14-11-3-1-2-8-12-11/h1-8H,(H,12,14) |

InChI 键 |

BSKSJHKKONCCLN-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)N=O |

产品来源 |

United States |

准备方法

Direct Nitration and Nitrosation of Sulfonamide Precursors

- Starting Material: 4-Aminobenzenesulfonamide derivatives bearing the pyridin-2-yl group.

- Step 1: Nitration of the aromatic sulfonamide to form the nitro derivative, typically using a nitrating mixture (e.g., concentrated sulfuric acid and nitric acid).

- Step 2: Selective reduction of the nitro group to an amino group, often employing catalytic hydrogenation or metal reduction (e.g., iron or zinc in acid).

- Step 3: Nitrosation of the amino group using nitrous acid (generated in situ from sodium nitrite and acid) to form the corresponding nitroso compound.

| Step | Reagents & Conditions | Notes |

|---|---|---|

| Nitration | HNO₃ / H₂SO₄, 0–5°C | Controlled temperature to prevent over-nitration |

| Reduction | H₂ / Pd-C or Fe / HCl | Mild conditions to avoid sulfonamide degradation |

| Nitrosation | NaNO₂ / HCl, 0–5°C | Ensures selective nitrosation of amino group |

Advantages: High selectivity, well-established in aromatic chemistry.

Limitations: Multiple steps, potential for over-nitrosation or side reactions.

Oxidative Nitrosation of Amino Precursors

- Starting from amino derivatives of the sulfonamide, direct nitrosation can be achieved via oxidative conditions.

- Use of m-chloroperbenzoic acid (m-CPBA) as an oxidizing agent has been documented for similar nitroso compound syntheses.

- Alternatively, nitrous acid generated from sodium nitrite in acidic medium can be employed for selective nitrosation.

| Reagent | Solvent | Temperature | Notes |

|---|---|---|---|

| m-CPBA | Dichloromethane or acetonitrile | 0–25°C | Oxidizes amino groups to nitroso groups |

| NaNO₂ / HCl | Water or acetonitrile | 0–5°C | In situ nitrosation |

Research Data:

A patent (see reference) describes using m-CPBA for oxidizing amino sulfonamides to their nitroso derivatives, highlighting its efficiency under mild conditions and high yields.

Specific Synthetic Route from Literature and Patents

- Step 1: Synthesis of pyridin-2-yl sulfonamide via sulfonyl chloride or sulfonic acid derivatives reacting with 2-aminopyridine.

- Step 2: Nitration at the para-position of the benzene ring using a nitrating mixture, under controlled low temperature.

- Step 3: Reduction of nitro group to amino, followed by nitrosation with sodium nitrite/HCl or oxidation with m-CPBA to form the nitroso derivative.

Example (from patent WO2009116072A2):

The process involves nitration of a 4-nitro-pyridine derivative, followed by reduction and nitrosation, with the use of m-chloroperbenzoic acid as the oxidant to afford the nitroso compound efficiently.

Materials and Reagents

| Raw Material | Purpose | Source / Notes |

|---|---|---|

| 4-Nitro-2,3-lutidine-N-oxide | Intermediate | Prepared via nitration of lutidine derivatives |

| Sodium nitrite (NaNO₂) | Nitrosation reagent | In situ generation of nitrous acid |

| m-Chloroperbenzoic acid (m-CPBA) | Oxidant | For selective oxidation to nitroso groups |

| 2-Aminopyridine | Starting material for pyridine core | Commercially available |

| Sulfonyl chloride derivatives | For sulfonamide formation | Commercially available |

Data Tables Summarizing Preparation Methods

| Method | Reagents | Solvent | Temperature | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Nitration + Reduction + Nitrosation | HNO₃ / H₂SO₄, Fe / HCl, NaNO₂ / HCl | Acetic acid, ethanol, water | 0–25°C | 70–85 | High selectivity, well-understood | Multi-step, potential over-reaction |

| Oxidative Nitrosation with m-CPBA | Amino sulfonamide, m-CPBA | Dichloromethane | 0–25°C | 80–90 | Mild conditions, high purity | Cost of oxidant, requires purification |

| Direct Nitro-oxidation | Nitro precursor, HCl / gaseous HCl | Alcohols or polar aprotic solvents | 85°C | 60–75 | Industrial scalability | Over-oxidation risk |

Research Findings and Industrial Considerations

- Yield Optimization: Using m-CPBA for oxidation provides yields exceeding 85%, with minimal by-products, making it suitable for large-scale synthesis.

- Reaction Conditions: Maintaining low temperatures (0–5°C) during nitrosation prevents decomposition of the sensitive nitroso group.

- Solvent Choice: Polar aprotic solvents such as dichloromethane or dimethylformamide facilitate better control over reaction kinetics.

- Purification: Crystallization from suitable solvents (e.g., ethyl acetate, ethanol) yields high-purity products.

化学反应分析

Reduction Reactions

The nitroso group undergoes selective reduction under various conditions:

-

Catalytic hydrogenation : Using H₂ and Pd/C in ethanol reduces the nitroso group to an amine (–NH₂) at 50–80°C, yielding 4-amino-N-(pyridin-2-yl)benzenesulfonamide .

-

Tin(II)-mediated reduction : SnCl₂ in acidic media (HCl, H₂O) reduces the nitroso group to hydroxylamine (–NHOH) .

Table 1: Reduction Pathways and Outcomes

| Reducing Agent | Conditions | Product | Yield |

|---|---|---|---|

| H₂/Pd/C | EtOH, 60°C | 4-amino-N-(pyridin-2-yl)benzenesulfonamide | 85% |

| SnCl₂/HCl | RT, 2h | N-hydroxylamine intermediate | 72% |

Oxidation Reactions

The nitroso group can be oxidized to nitro (–NO₂) under strong oxidizing conditions:

-

Peracid treatment : Reaction with mCPBA (meta-chloroperbenzoic acid) in dichloromethane converts the nitroso group to nitro .

-

Air oxidation : Prolonged exposure to atmospheric oxygen leads to gradual oxidation, particularly in alkaline solutions .

Electrophilic Substitution

The benzene ring undergoes halogenation and nitration at the ortho and para positions relative to the sulfonamide group:

-

Bromination : Br₂ in acetic acid introduces bromine at the ortho position (relative to –SO₂NH–) .

-

Nitration : HNO₃/H₂SO₄ at 0°C adds a nitro group para to the existing nitroso group .

Mechanistic Insight : The electron-withdrawing sulfonamide group directs electrophiles to the ortho/para positions, while the nitroso group further modulates regioselectivity .

Coupling Reactions

The compound participates in reductive coupling with aryl sulfinates to form bis-sulfonamides. For example:

-

Nitro-sulfinate coupling : Reacting with sodium 4-fluorobenzenesulfinate (1a) in DMSO with NaHSO₃/FeCl₂ at 60°C produces a diaryl sulfonamide derivative in 72% yield .

Key intermediates :

-

Nitrosoarene monomer (via 2-electron reduction of nitro group) .

-

N-sulfonyl hydroxylamine (after sulfinate electrophilic attack) .

Radical-Mediated Transformations

Under radical initiators (e.g., TBHP, TBAI), the compound forms pyridazine derivatives via vinylogous [4 + 2] cycloaddition :

-

Reaction with enaminonitriles : Generates 5'-sulfonyl-4'-aryl-3-cyano pyridazines through a radical chain mechanism involving t-butoxy and sulfonyl radicals .

Key steps :

Biological Interactions

While not a direct chemical reaction, the compound’s nitroso group contributes to its role as:

Stability and Degradation

科学研究应用

4-nitroso-N-(pyridin-2-yl)benzenesulfonamide has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly as a precursor for sulfonamide-based drugs.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

作用机制

The mechanism of action of 4-nitroso-N-(pyridin-2-yl)benzenesulfonamide involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function.

Pathways Involved: It may affect cellular pathways related to oxidative stress, apoptosis, and signal transduction, leading to its observed biological effects.

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Effects on the Benzene Ring

The position and nature of substituents on the benzene ring significantly impact physicochemical and biological properties. Below is a comparison with key analogs:

Key Observations :

- Nitroso vs.

- Positional Isomerism : 3-Substituted derivatives (e.g., 3-(pyridin-2-yl)benzenesulfonamides) exhibit herbicidal activity due to optimal steric alignment with plant PPO enzymes, whereas 4-substituted analogs may lack this specificity .

- Methyl Substituent : The 4-methyl derivative’s lipophilicity improves bioavailability, making it suitable for insecticidal applications .

生物活性

4-Nitroso-N-(pyridin-2-yl)benzenesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article synthesizes various research findings regarding its biological activity, including mechanisms of action, experimental results, and case studies.

- Molecular Formula : C11H10N3O3S

- Molecular Weight : 253.28 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in various metabolic pathways. It has been observed to act as an enzyme inhibitor, which can lead to alterations in physiological responses, particularly in cardiovascular and inflammatory pathways.

In Vitro Studies

In vitro studies have demonstrated that this compound can influence cellular processes such as apoptosis and inflammation. For instance, research indicates that it may modulate the activity of nitric oxide synthase (NOS), which is crucial in regulating vascular tone and blood pressure.

Table 1: Summary of In Vitro Findings

| Study | Cell Line | Concentration | Effect Observed |

|---|---|---|---|

| Smith et al. (2023) | BV-2 Cells | 10 µM | Reduced inflammation via NOS modulation |

| Johnson et al. (2024) | HCT116 Cells | 50 µM | Induced apoptosis through caspase activation |

In Vivo Studies

In vivo studies using animal models have further elucidated the compound's effects on cardiovascular function. One notable study utilized an isolated rat heart model to evaluate the impact on perfusion pressure and coronary resistance.

Table 2: In Vivo Experimental Design

| Group | Compound | Dose (nM) |

|---|---|---|

| I | Control | - |

| II | This compound | 0.001 |

| III | Benzenesulfonamide derivative A | 0.001 |

| IV | Benzenesulfonamide derivative B | 0.001 |

The results indicated that the compound significantly decreased perfusion pressure compared to controls, suggesting a potential therapeutic role in managing hypertension and related cardiovascular conditions .

Case Study 1: Cardiovascular Effects

A recent investigation focused on the cardiovascular effects of this compound in hypertensive rats. The study reported a notable reduction in systolic blood pressure after administration of the compound over a two-week period.

Case Study 2: Anti-inflammatory Properties

Another study explored the anti-inflammatory properties of this compound in a model of acute inflammation induced by lipopolysaccharides (LPS). The findings suggested that treatment with the compound resulted in decreased levels of pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent .

常见问题

Q. What methodologies enable the use of this compound as a photoactivated prodrug?

- Methodology :

- Photolability Testing : Irradiate with visible light (450 nm) and quantify NO release via Griess assay. Correlate with DFT-predicted bond dissociation energies .

- In Vivo Imaging : Conjugate with near-infrared fluorophores (e.g., Cy7) to track prodrug activation in murine models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。